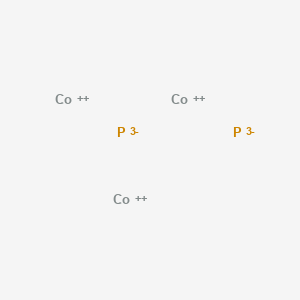

リン化コバルト(II)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Recent studies have developed various methods for synthesizing cobalt(II) phosphide, including solvothermal techniques and gas-solid reactions. For instance, a one-step, scalable direct gas-solid phosphidation of commercially available cobalt salts has been successfully employed, highlighting the importance of the cobalt precursor's state at reaction temperature on the yield of cobalt phosphides (Sumboja et al., 2018).

Molecular Structure Analysis

The structural diversity of cobalt(II) phosphide is well documented, featuring various dimensional frameworks influenced by synthesis conditions and the presence of ligands. For example, compounds have been synthesized with 1D ladder-like frameworks and 2D layered arrangements, demonstrating the versatility of cobalt(II) phosphide structures (Gaijuan Li et al., 2008).

Chemical Reactions and Properties

Cobalt(II) phosphide exhibits notable catalytic activities, particularly in the hydrogen evolution reaction (HER) and overall water splitting. Its efficiency as a catalyst is attributed to its phase-dependent electrical conductivity and hydrogen atom adsorption energy, which are crucial for its electrocatalytic performance (Yang et al., 2019).

Physical Properties Analysis

The physical properties of cobalt(II) phosphide, such as electrical conductivity and magnetic properties, are significantly influenced by its structural characteristics. For instance, bimetallic cobalt-based phosphide has been shown to exhibit enhanced electrical conductivity and magnetic properties, highlighting the impact of CoPx phase behaviors on these properties (Song et al., 2017).

Chemical Properties Analysis

The chemical reactivity of cobalt(II) phosphide is highlighted by its application in catalytic oxidation and enzymeless bioanalysis, demonstrating its broad utility in chemical transformations and analytical chemistry. For example, cobalt phosphide nanorods have shown efficient catalytic activity for the hydrogen evolution reaction, indicating their potential in hydrogen production (Huang et al., 2014).

科学的研究の応用

エネルギー関連用途

リン化コバルトは、高効率触媒分野で急速に台頭している存在です . それは、クリーンな再生可能エネルギー源の利用とより効率的なエネルギー貯蔵システムの開発のために、機能性材料の設計と開発に使用されてきました .

水素製造

リン化コバルトベースの材料は、水素製造のための効率的な触媒として使用されてきました . リン化コバルト中のリン含有量は、電気触媒活性に大きな影響を与えます .

燃料電池

リン化コバルトベースの材料は、燃料電池にも使用されています . これらは、これらのエネルギーデバイスのパフォーマンスを向上させる上で有望な結果を示しています .

バッテリー電極材料

リン化コバルトは、バッテリーの電極材料として使用されてきました . それは、バッテリーの効率と寿命を向上させることが示されています .

イオン伝導体

オープンフレームワークを持つリン酸コバルトは、その構造に関連してさまざまな物理的性能を示します . イオン伝導体となりうる可能性のある新素材の開発により、研究者たちはCo-P-OとA-Co-P-Oの結晶系を調査しました

作用機序

Target of Action

Cobalt(II) phosphide, also known as cobalt(2+);phosphorus(3-), primarily targets the hydrogen evolution reaction (HER) . It is used as an efficient catalyst for hydrogen production and fuel cells, and as electrode materials for batteries .

Mode of Action

Cobalt(II) phosphide interacts with its targets through its intrinsic catalytic properties . The compound’s mode of action is influenced by the phosphorus content and the structural designs of cobalt phosphides . The crystalline phase can be controlled by changing the phosphide source species .

Biochemical Pathways

The primary biochemical pathway affected by Cobalt(II) phosphide is the hydrogen evolution reaction (HER) . This compound has been used as a promising electrocatalyst for catalyzing the HER in acidic aqueous solutions . The Volmer-Heyrovsky pathway is implied in hydrogen production .

Pharmacokinetics

The compound’s catalytic activity is known to be influenced by the atomic ratios of co to p, the interaction between cobalt phosphide and carbon species, and the doping of n atoms into cnts .

Result of Action

The result of Cobalt(II) phosphide’s action is the efficient production of hydrogen. The compound exhibits excellent catalytic performances for both the HER and oxygen evolution reaction (OER) in basic solution . It affords a current density of 10 mA cm −2 at low overpotentials .

Action Environment

The action, efficacy, and stability of Cobalt(II) phosphide are influenced by environmental factors. For instance, the compound’s catalytic activity for HER can be significantly improved by adjusting active phase and carbon species structures . The compound’s action is also influenced by the phase structure and support effect .

Safety and Hazards

Cobalt(II) phosphide should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

生化学分析

Biochemical Properties

Cobalt(II) phosphide has shown notable electrocatalytic activity, which makes it a promising candidate for biochemical reactions . It has been used for the detection of hydrogen peroxide, a representative reactive oxygen species in living organisms . The compound interacts with hydrogen peroxide, facilitating its detection .

Cellular Effects

Hydrogen peroxide plays a critical role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Cobalt(II) phosphide involves its electrocatalytic activity. It facilitates the electrochemical reduction of hydrogen peroxide, demonstrating its potential as a biosensor .

Temporal Effects in Laboratory Settings

In laboratory settings, Cobalt(II) phosphide has shown a rapid amperometric response, suggesting its stability and potential for long-term use .

Metabolic Pathways

Its role in the detection of hydrogen peroxide suggests it may interact with metabolic processes related to reactive oxygen species .

Transport and Distribution

Its electrocatalytic properties suggest it may interact with cellular transporters or binding proteins .

Subcellular Localization

Given its role in hydrogen peroxide detection, it may be localized in areas of the cell where reactive oxygen species are present .

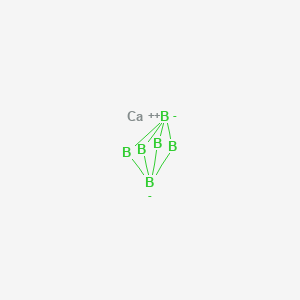

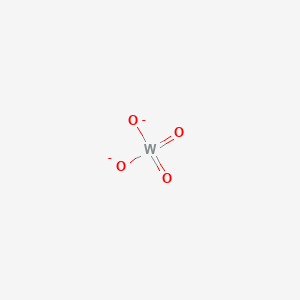

特性

IUPAC Name |

cobalt(2+);phosphorus(3-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Co.2P/q3*+2;2*-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHKCTWKZVGLSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[P-3].[P-3].[Co+2].[Co+2].[Co+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co3P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.74711 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12134-02-0 |

Source

|

| Record name | Cobalt phosphide (Co2P) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012134020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicobalt phosphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does the incorporation of Cobalt(II) phosphide hydroxide enhance the photocatalytic activity of g-C3N4 for hydrogen production?

A1: While the provided abstract doesn't delve into the specific mechanism, it suggests that the co-doping of g-C3N4 with Cobalt(II) phosphide hydroxide leads to an improvement in hydrogen production under solar light []. This enhancement can be attributed to several factors, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B81493.png)